
Cytidine, 2',3'-dideoxy-, 5'-(hydrogen methylphosphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is a synthetic nucleoside analogue. It is structurally similar to cytidine, a naturally occurring nucleoside, but lacks hydroxyl groups at the 2’ and 3’ positions of the ribose ring. This modification makes it a potent inhibitor of viral replication, particularly in the context of antiviral therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) typically involves the selective removal of hydroxyl groups from cytidine. This can be achieved through various chemical reactions, including reduction and substitution reactions. The key steps include:
Reduction: The hydroxyl groups at the 2’ and 3’ positions are selectively reduced to hydrogen atoms.
Substitution: The 5’ hydroxyl group is substituted with a hydrogen methylphosphonate group.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Purification: The crude product is purified using techniques such as chromatography.
Quality Control: The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting Agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups to the nucleoside.
Scientific Research Applications
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its role in inhibiting viral replication, particularly in the context of HIV and other viral infections.
Medicine: Investigated as a potential antiviral agent in the treatment of viral infections.
Industry: Used in the production of antiviral drugs and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into viral DNA during replication. This incorporation results in chain termination, effectively inhibiting viral replication. The compound targets viral reverse transcriptase, an enzyme critical for the replication of many viruses, including HIV.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analogue with similar antiviral properties.
2’,3’-Didehydro-2’,3’-dideoxycytidine: A related compound with modifications at the 2’ and 3’ positions.
5-Fluorocytidine: A fluorinated analogue with enhanced antiviral activity.
Uniqueness
Cytidine, 2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is unique due to its specific structural modifications, which confer distinct antiviral properties. Its ability to inhibit viral replication by causing chain termination makes it a valuable compound in antiviral research and therapy.
Properties
CAS No. |
140132-40-7 |
|---|---|
Molecular Formula |
C10H16N3O5P |
Molecular Weight |
289.22 g/mol |
IUPAC Name |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C10H16N3O5P/c1-19(15,16)17-6-7-2-3-9(18-7)13-5-4-8(11)12-10(13)14/h4-5,7,9H,2-3,6H2,1H3,(H,15,16)(H2,11,12,14)/t7-,9+/m0/s1 |
InChI Key |
KSYDGKZXBZYGRR-IONNQARKSA-N |
Isomeric SMILES |
CP(=O)(O)OC[C@@H]1CC[C@@H](O1)N2C=CC(=NC2=O)N |
Canonical SMILES |
CP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




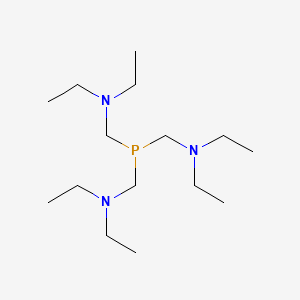
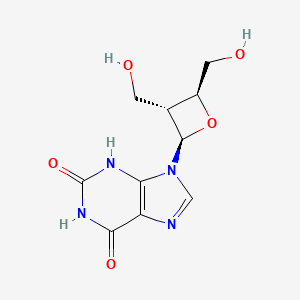
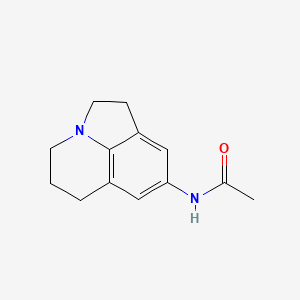
![6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine](/img/structure/B12791196.png)

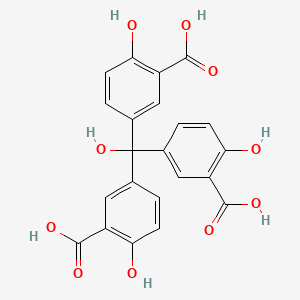

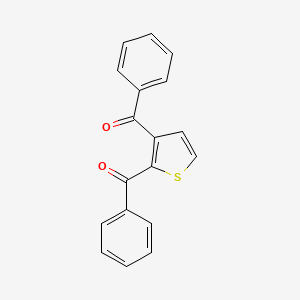
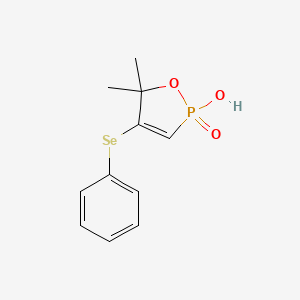
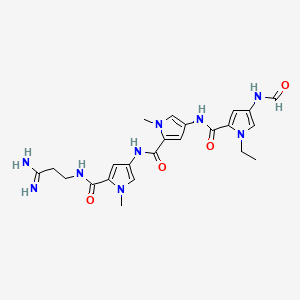
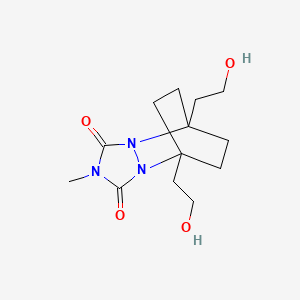
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
